1-Ethyl-2-(4-fluorophenyl)pyrrolidine chemical structure and properties
1-Ethyl-2-(4-fluorophenyl)pyrrolidine chemical structure and properties
An In-Depth Technical Guide to 1-Ethyl-2-(4-fluorophenyl)pyrrolidine: Structure, Synthesis, and Pharmacological Context
Introduction
The pyrrolidine ring is a foundational saturated heterocycle that serves as a core structural motif in a vast array of natural products, alkaloids, and pharmacologically active compounds.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a "privileged scaffold" in medicinal chemistry and drug discovery.[3] Within this class, 2-arylpyrrolidine derivatives are of particular interest due to their demonstrated bioactivity, especially in the field of neuropharmacology.[4] These compounds serve as valuable building blocks for therapeutic agents targeting a range of neurological and physiological conditions.[4]
This technical guide provides a comprehensive overview of 1-Ethyl-2-(4-fluorophenyl)pyrrolidine , a representative member of the N-alkylated 2-arylpyrrolidine class. While specific research on this exact molecule is not extensively published, its structure combines three key features with well-understood implications for bioactivity: the 2-(4-fluorophenyl)pyrrolidine core, N-alkylation with an ethyl group, and a fluorine substituent on the aromatic ring. This document will detail its chemical structure and properties, propose a robust synthetic methodology based on established chemical principles, and explore its pharmacological context and potential applications for researchers in drug development.
Chemical Structure and Properties
Nomenclature and Structural Features
1-Ethyl-2-(4-fluorophenyl)pyrrolidine is a chiral molecule featuring a central five-membered pyrrolidine ring. An ethyl group is attached to the nitrogen atom at position 1, and a 4-fluorophenyl group is substituted at position 2. The presence of a stereocenter at the C2 position means the compound can exist as two enantiomers, (R)- and (S)-1-Ethyl-2-(4-fluorophenyl)pyrrolidine.
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IUPAC Name: 1-ethyl-2-(4-fluorophenyl)pyrrolidine
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Molecular Formula: C₁₂H₁₆FN
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Canonical SMILES: CCN1CCCC1C2=CC=C(C=C2)F
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InChI Key: Based on its structure, a unique InChI key can be generated to provide a standardized identifier.
Physicochemical Data
The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. The data below are calculated based on the molecular structure or inferred from closely related analogs.
| Property | Value | Source / Method |
| Molecular Weight | 193.26 g/mol | Calculated |
| Exact Mass | 193.12668 Da | Calculated |
| Physical State | Predicted to be a liquid or low-melting solid | Inferred from analogs like 2-(4-Fluorophenyl)pyrrolidine (liquid)[4] and 1-Ethyl-2-pyrrolidone (liquid)[5][6] |
| XLogP3 | ~2.5 - 3.5 | Estimated based on analogs |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 (Nitrogen and Fluorine) | Calculated |
| Topological Polar Surface Area | 3.24 Ų | Calculated |
| Solubility | Expected to be soluble in most organic solvents (e.g., DCM, Ethyl Acetate, Methanol) and sparingly soluble in water. | General chemical principles |
Synthesis and Characterization
The synthesis of 1-Ethyl-2-(4-fluorophenyl)pyrrolidine can be logically achieved through a two-step process: first, the formation of the 2-(4-fluorophenyl)pyrrolidine core, followed by N-alkylation. This approach allows for modularity and the potential to introduce various N-substituents for structure-activity relationship (SAR) studies.
Proposed Synthetic Workflow
A highly effective method for synthesizing the 2-arylpyrrolidine core is the intramolecular reductive amination of a suitable amino-ketone precursor.[7] This can be achieved with high yield and enantioselectivity using modern catalytic systems. The subsequent step is a standard N-alkylation.
Caption: Proposed two-part synthesis of 1-Ethyl-2-(4-fluorophenyl)pyrrolidine.
Detailed Experimental Protocol
This protocol describes a plausible method for the synthesis and purification of the target compound.
Part 1: Synthesis of 2-(4-Fluorophenyl)pyrrolidine (Precursor)
This procedure is adapted from established methods for iridium-catalyzed asymmetric intramolecular reductive amination.[7]
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Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ (1 mol%) and a suitable chiral ferrocene diphosphine ligand (e.g., (R,R)-f-SPIROPHOS, 2.2 mol%). Anhydrous, degassed toluene is added, followed by iodine (I₂, 2 mol%). The mixture is stirred at room temperature for 30 minutes to form the active catalyst.
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Reaction Setup: To the catalyst solution, add the tert-butyl (4-(4-fluorophenyl)-4-oxobutyl)carbamate substrate (1 equivalent) and acetic acid (AcOH, 10 mol%).
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Hydrogenation: The flask is sealed, purged with hydrogen gas, and then pressurized with H₂ (e.g., 50 atm). The reaction is stirred vigorously at a controlled temperature (e.g., 60 °C) for 12-24 hours.
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Rationale: The iridium complex, activated by the chiral ligand, facilitates the stereoselective transfer of hydrogen to the iminium intermediate formed in situ, yielding the enantioenriched pyrrolidine. Acetic acid acts as a co-catalyst.
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Workup and Purification: After cooling and venting, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the protected pyrrolidine, which is then deprotected under standard acidic conditions (e.g., TFA in DCM) to afford 2-(4-fluorophenyl)pyrrolidine.
Part 2: N-Ethylation
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Reaction Setup: To a round-bottom flask containing a solution of 2-(4-fluorophenyl)pyrrolidine (1 equivalent) in acetonitrile, add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents).
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Rationale: Potassium carbonate is a mild, solid base that neutralizes the HI byproduct formed during the reaction, driving the equilibrium towards the product.
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Alkylation: Add ethyl iodide (CH₃CH₂I, 1.2-1.5 equivalents) dropwise to the stirring suspension.
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Reaction Monitoring: Heat the mixture to reflux (approx. 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
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Workup and Purification: Cool the reaction to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure. The resulting crude oil is redissolved in a suitable solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, 1-Ethyl-2-(4-fluorophenyl)pyrrolidine, is purified by flash column chromatography or distillation under reduced pressure.
Analytical Characterization
Confirmation of the final structure would rely on standard spectroscopic methods.
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¹H NMR: Expected signals would include a triplet and a quartet in the aliphatic region corresponding to the N-ethyl group, multiplets for the pyrrolidine ring protons, a characteristic multiplet for the chiral proton at C2, and two doublets or a multiplet in the aromatic region for the 4-fluorophenyl group.
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¹³C NMR: The spectrum should show 10 distinct signals in the racemic mixture (or fewer if symmetry exists), corresponding to the 12 carbon atoms. Signals would be present in both the aromatic (110-165 ppm) and aliphatic (10-70 ppm) regions.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the calculated exact mass of 193.12668 for the molecular ion [M]⁺. Electron ionization (EI) would likely show a prominent molecular ion peak and characteristic fragmentation patterns, such as the loss of an ethyl group.[8]
Pharmacological Context and Potential Applications
The therapeutic potential of pyrrolidine derivatives is extensive, with documented activities including anticonvulsant, antiarrhythmic, and antihypertensive effects.[9][10][11] The specific structural features of 1-Ethyl-2-(4-fluorophenyl)pyrrolidine suggest it is a compound of significant interest for neuropharmacological research.
The 2-Arylpyrrolidine Scaffold in Drug Discovery
The 2-arylpyrrolidine scaffold is a key pharmacophore in many centrally active agents. Its rigid structure helps to orient the aromatic ring in a specific vector for optimal interaction with biological targets. This motif is found in compounds developed as potential treatments for a variety of neurological disorders.[4]
Structure-Activity Relationship (SAR) Insights
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The N-Ethyl Group: Modification of the pyrrolidine nitrogen is a common strategy to modulate a compound's pharmacological profile. The addition of a small alkyl group like ethyl can alter its lipophilicity, membrane permeability, and binding affinity for specific receptors or transporters compared to its secondary amine precursor.
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The 4-Fluoro Substituent: The incorporation of a fluorine atom onto the phenyl ring is a well-established tactic in medicinal chemistry. The 4-fluoro substitution can significantly enhance metabolic stability by blocking para-hydroxylation, a common metabolic pathway for aromatic rings. Furthermore, fluorine's high electronegativity can alter the electronic properties of the ring, potentially leading to stronger binding interactions with target proteins.[4]
Potential Research Applications
Given its structure, 1-Ethyl-2-(4-fluorophenyl)pyrrolidine is a prime candidate for investigation in several areas:
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CNS Receptor Screening: The compound could be screened against a panel of CNS receptors (e.g., dopamine, serotonin, norepinephrine transporters; NMDA or adrenergic receptors) to identify novel biological targets.
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Lead Compound Development: If activity is identified, the synthetic route allows for the rapid generation of analogs (e.g., varying the N-alkyl group or the aryl substitution) to build an SAR profile and optimize for potency and selectivity.
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Analytical Standard: As new psychoactive substances and research chemicals emerge, a well-characterized molecule like this can serve as a crucial reference standard for forensic and toxicological analysis.
Conclusion
1-Ethyl-2-(4-fluorophenyl)pyrrolidine represents a rationally designed molecule at the intersection of established pharmacophores. It combines the privileged 2-arylpyrrolidine scaffold with strategic modifications intended to enhance its drug-like properties. While detailed biological data on this specific compound are sparse in public literature, its logical synthesis from available precursors and its structural relationship to known bioactive agents make it a compelling subject for further research. This guide provides the foundational chemical knowledge—from structure and properties to a detailed synthetic protocol and pharmacological rationale—to empower researchers and scientists in their exploration of novel therapeutics for neurological disorders.
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